2-Benzyloxy-3-bromo-pyridin-4-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine derivatives, which are organic compounds based on a six-membered ring containing a nitrogen atom, are of paramount importance in numerous scientific fields. wisdomlib.org Their versatile nature stems from the pyridine ring's electronic properties, which can be readily modified through the introduction of various functional groups. This adaptability makes them a privileged scaffold in medicinal chemistry and drug discovery. nih.govrsc.org
Pyridine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgjchemrev.com The nitrogen atom in the pyridine ring can improve properties like water solubility and the ability to form hydrogen bonds, which are crucial for the bioavailability and efficacy of therapeutic agents. jchemrev.comresearchgate.net Beyond medicine, pyridine derivatives are integral to the development of agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. nih.govresearchgate.net The continuous exploration of novel pyridine derivatives is driven by the need to address challenges such as drug-resistant pathogens and the development of more effective therapeutic treatments. nih.gov
Rationale for Comprehensive Investigation of 2-Benzyloxy-3-bromo-pyridin-4-amine
The specific structure of this compound provides a compelling reason for its detailed scientific investigation. The compound incorporates three distinct and reactive functional groups on the pyridine core: a benzyloxy group, a bromine atom, and an amino group. This multi-functional arrangement makes it a valuable and versatile building block in organic synthesis.
The rationale for its study can be broken down as follows:
Synthetic Versatility: The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), allowing for the introduction of diverse molecular fragments. nih.gov
Modulation of Properties: The benzyloxy group at the 2-position and the amino group at the 4-position influence the electronic properties of the pyridine ring and can be key interaction points in biologically active molecules. The benzyloxy group, for instance, can enhance binding affinity to molecular targets.
Scaffold for Drug Discovery: As a substituted aminopyridine, this compound belongs to a class of structures known to interact with biological targets like protein kinases. drugbank.comontosight.ai Therefore, it serves as an important intermediate for the synthesis of potential new therapeutic agents.
The combination of these features suggests that this compound is not just a simple chemical, but a strategic precursor for creating more complex and potentially bioactive molecules.
Overview of Academic Research Perspectives and Methodological Scope
Academic research on this compound and related compounds is primarily centered on its applications in synthetic and medicinal chemistry. The methodological scope encompasses a range of modern chemical techniques.
Research Perspectives:
Development of Novel Synthesis Routes: A key area of research is the efficient and selective synthesis of complex molecules starting from this building block. This includes exploring its reactivity in various chemical transformations.
Medicinal Chemistry Applications: Researchers investigate the use of this compound to create libraries of new molecules for high-throughput screening against various diseases. The goal is to identify lead compounds for drug development. ontosight.ainih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of derivatives made from this compound, chemists can understand how specific structural features affect biological activity, a fundamental aspect of drug design. nih.gov
Methodological Scope:
Organic Synthesis: The core methodology involves multi-step organic synthesis, often employing transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and functional group manipulations. nih.gov
Purification Techniques: Methods such as column chromatography and recrystallization are essential to isolate and purify the synthesized compounds.
Structural Characterization: A suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is used to confirm the structure and purity of the synthesized molecules. mdpi.com
In essence, the academic investigation of this compound is focused on unlocking its synthetic potential to build novel chemical entities with tailored properties, particularly for applications in the life sciences.
Compound Data
Below are interactive tables detailing the properties of this compound and related compounds mentioned in the text.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-bromo-2-(phenylmethoxy)pyridin-4-amine | uni.lu |
| Molecular Formula | C₁₂H₁₁BrN₂O | uni.lu |
| Molecular Weight | 279.14 g/mol | uni.lu |
| Monoisotopic Mass | 278.0055 Da | uni.lu |
| CAS Number | Not explicitly available for this specific isomer combination in searched sources. | |
| Predicted XlogP | 2.7 | uni.lu |
| InChI Key | QNOPCSZTFWBLQV-UHFFFAOYSA-N | uni.lu |
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2-Amino-3-benzyloxypyridine | 24016-03-3 | C₁₂H₁₂N₂O |
| 2-Amino-5-bromopyridine (B118841) | 1072-97-5 | C₅H₅BrN₂ |
| 2-Aminopyridine (B139424) | 504-29-0 | C₅H₆N₂ |
| 2-Benzyloxy-3-bromo-5-iodopyridine | 1361342-88-2 | C₁₂H₉BrINO |
| This compound | N/A | C₁₂H₁₁BrN₂O |
| 2-Benzyloxy-3-bromopyridine (B1283523) | 52200-49-4 | C₁₂H₁₀BrNO |
| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ |
| 3-Bromopyridine (B30812) | 626-55-1 | C₅H₄BrN |
| 4-(Benzyloxy)-3-bromopyridine | 1019767-63-5 | C₁₂H₁₀BrNO |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenylmethoxypyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPCSZTFWBLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 3 Bromo Pyridin 4 Amine and Analogous Pyridine Scaffolds
Strategies for Constructing the Substituted Pyridine (B92270) Core
The formation of the central pyridine ring is the foundational step in the synthesis of these complex molecules. Various strategies, including cyclization reactions and the functionalization of pre-existing pyridine rings, are employed.
Cyclization Approaches to Pyridine Ring Systems
The construction of the pyridine skeleton can be achieved through several cyclization strategies. These methods often involve the condensation of smaller, readily available precursors. One common approach involves the reaction of β-dicarbonyl compounds with enamines or other nitrogen-containing species.
Another powerful method is the [4+2] cycloaddition, or Diels-Alder reaction, which can form a six-membered ring with high stereoselectivity. nih.gov This approach can be particularly useful for creating highly substituted pyridines. nih.govresearchgate.net For instance, the reaction of a 1,3-butadiene (B125203) moiety with an olefin can lead to the formation of the pyridine ring. nih.gov Additionally, transition metal-catalyzed [2+2+2] cycloadditions have emerged as a valuable tool for pyridine synthesis. researchgate.net
More recently, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed to produce highly substituted pyridin-4-ol derivatives, which can serve as versatile precursors. chim.it This method offers a high degree of flexibility in introducing various substituents onto the pyridine core. chim.it
Precursor Selection and Functionalization for Pyridine-4-amine Derivatives
The synthesis of pyridine-4-amine derivatives often starts from a pre-formed pyridine ring which is then functionalized. A common precursor is 4-nitropyridine-N-oxide, which can be reduced to 4-aminopyridine (B3432731). semanticscholar.org The reduction can be carried out using iron in the presence of mineral acids like hydrochloric or sulfuric acid, with yields of 4-aminopyridine reaching 80-90%. semanticscholar.org
Installation of the Benzyloxy Moiety at the Pyridine-2-Position
The introduction of the benzyloxy group at the 2-position of the pyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through O-alkylation of the corresponding 2-pyridone precursor.
O-Alkylation Reactions with Benzyl (B1604629) Halides
The O-alkylation of 2-pyridones with benzyl halides is a common method for introducing the benzyloxy group. This reaction is often carried out in the presence of a base to deprotonate the pyridone, forming a pyridinolate anion which then acts as a nucleophile. The choice of base and solvent can significantly influence the regioselectivity of the reaction, which is a critical consideration.
Recent advancements have explored catalyst-free methods, such as visible-light-promoted O-H insertion reactions between 2-pyridones and α-aryldiazoacetates, offering a mild and selective alternative. rsc.org Another approach involves the use of cesium fluoride (B91410) (CsF) to mediate the alkylation, with benzyl chlorides selectively affording the N-alkylation product, while secondary alkyl iodides lead to O-alkylation. thieme-connect.com
Regioselective Considerations in Benzyloxy Ether Formation
A significant challenge in the alkylation of 2-pyridones is controlling the regioselectivity between N-alkylation and O-alkylation. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the temperature.
For instance, the use of TfOH-catalyzed carbenoid insertion has been shown to achieve unprecedented regioselectivity for O-alkylation of 2-pyridones, with a ratio greater than 99:1. rsc.orgrsc.org This metal-free method provides the desired products in good yields under mild conditions. rsc.org In contrast, some methods may favor N-alkylation, and subsequent rearrangement from the O-alkylated to the N-alkylated product can be promoted, for example, by lithium iodide. acs.org The careful selection of reaction conditions is therefore paramount to achieving the desired benzyloxy ether. researchgate.netacs.orgthieme-connect.com
Regiospecific Bromination at the Pyridine-3-Position
The final step in the synthesis of 2-Benzyloxy-3-bromo-pyridin-4-amine is the introduction of a bromine atom at the 3-position of the pyridine ring. This requires a regiospecific bromination reaction that selectively targets this position.
The electronic properties of the substituents already present on the pyridine ring play a crucial role in directing the electrophilic brominating agent to the desired position. The benzyloxy group at the 2-position and the amino group at the 4-position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. The directing effects of these groups, combined with steric considerations, favor bromination at the C-3 position.
Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions, including temperature and the presence of a catalyst, must be carefully controlled to ensure high regioselectivity and prevent the formation of poly-brominated byproducts. For example, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be an effective and mild reagent for the regioselective bromination of certain heterocyclic systems. nih.gov
Electrophilic Bromination Techniques and Reagent Selection
The introduction of a bromine atom at the C-3 position of a pyridine ring, particularly one bearing an electron-donating benzyloxy group at C-2 and an amino group at C-4, requires careful consideration of electrophilic bromination techniques and reagent selection. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of activating groups such as an amino and benzyloxy group can facilitate this transformation.
A common and effective reagent for the bromination of activated aromatic systems is N-bromosuccinimide (NBS). commonorganicchemistry.commissouri.edu The reaction is typically carried out in a suitable solvent, and for activated aromatic compounds like anilines and phenols, the bromination can often proceed at or below room temperature. commonorganicchemistry.com In the case of electron-rich aromatic heterocycles, NBS is also a favored reagent. missouri.edu The choice of solvent can significantly influence the regioselectivity of the bromination. For instance, using dimethylformamide (DMF) as a solvent with NBS has been shown to afford high para-selectivity in the bromination of some aromatic compounds. missouri.edu
For the synthesis of the target molecule, starting from 2-benzyloxypyridin-4-amine, direct bromination with NBS in a solvent like acetonitrile (B52724) or a chlorinated solvent would be a primary approach. The conditions would likely need to be mild to avoid over-bromination or side reactions.
A patent for the preparation of 2-amino-3-bromopyridine (B76627) describes a method where 2-aminopyridine (B139424) is dissolved in an organic solvent and treated with liquid bromine at low temperatures, followed by a gradual increase in temperature. google.com This suggests that direct bromination of an aminopyridine can be achieved, although the regioselectivity needs to be carefully controlled. Another procedure for the synthesis of 2-amino-5-bromopyridine (B118841) involves the bromination of 2-aminopyridine with bromine in acetic acid. orgsyn.org While the substitution pattern is different, these examples highlight that direct bromination of aminopyridines is a viable strategy.
Table 1: Representative Conditions for Electrophilic Bromination of Activated Pyridines
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |
| 2-Aminopyridine | Bromine | Acetic Acid | <20°C to 50°C | 62-67% | orgsyn.org |
| 2-Aminopyridine | Liquid Bromine | Organic Solvent | 0°C to 57°C | - | google.com |
| Activated Aromatics | N-Bromosuccinimide | Acetonitrile | Room Temperature | - | commonorganicchemistry.com |
Directed Halogenation Strategies
Directed ortho-metalation (DoM) presents a powerful alternative for achieving regioselective halogenation of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.cabaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Subsequent quenching with an electrophilic bromine source, such as elemental bromine or hexachloroethane, introduces the halogen with high precision.
For a substrate like 2-benzyloxypyridine, the benzyloxy group itself can act as a DMG, directing lithiation to the C-3 position. The nitrogen atom in the pyridine ring can also influence the site of metalation. uwindsor.ca The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is often necessary to avoid nucleophilic addition to the pyridine ring. uwindsor.ca While a specific application of DoM for the 3-bromination of 2-benzyloxypyridine is not explicitly detailed in the provided search results, the general principles of DoM on substituted pyridines are well-established. For instance, bromine has been shown to act as an ortho-directing group in the metalation of substituted bromobenzenes. nih.gov
The general procedure would involve treating the 2-benzyloxypyridine precursor with a lithium amide base at low temperature (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a brominating agent.
Table 2: General Conditions for Directed ortho-Metalation
| Substrate Type | Base | Solvent | Temperature | Electrophile | Reference |
| Substituted Pyridines | LDA or LiTMP | THF | -78°C | Br2, C2Cl6 | uwindsor.ca |
| Substituted Aromatics | n-BuLi, s-BuLi | THF, Et2O | -78°C to RT | Various | wikipedia.orgbaranlab.org |
Amination at the Pyridine-4-Position
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine-4-Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group. youtube.com The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
In the context of synthesizing this compound, a plausible route involves the amination of a precursor such as 2-benzyloxy-3-bromo-4-halopyridine (e.g., where the halogen is chlorine or fluorine). The reaction with an amine source, such as ammonia (B1221849) or an ammonia equivalent, would proceed via an addition-elimination mechanism. youtube.com The reaction is often facilitated by heating and may require the use of a base to neutralize the generated acid. google.com The presence of a nitro group, a strong electron-withdrawing group, is known to significantly activate the ring towards SNAr. google.com For pyridines, the presence of an additional electron-withdrawing group enhances reactivity. researchgate.net
A patent describes a method for producing aminopyridines where multiply halogenated aromatics can be reacted without an electron-acceptor group. google.com This suggests that a di- or tri-substituted pyridine with multiple halogens could undergo selective amination.
Metal-Catalyzed Amination Protocols (e.g., Copper-Catalyzed Amination)
Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established method for the N-arylation of amines with aryl halides. nih.gov These reactions typically require a copper catalyst (e.g., CuI, Cu2O), a ligand, a base, and are often carried out at elevated temperatures in polar aprotic solvents like DMSO or DMF.
For the synthesis of this compound, a copper-catalyzed amination of a 4-halo precursor with an ammonia source would be a viable strategy. A study on the copper-catalyzed amination of 2-bromopyridine (B144113) using aqueous ammonia and Cu2O demonstrated the feasibility of this transformation. researchgate.net Another approach involves the use of organozinc nucleophiles in a copper-catalyzed electrophilic amination. nih.gov
Table 3: Representative Conditions for Copper-Catalyzed Amination
| Aryl Halide | Amine Source | Catalyst | Solvent | Temperature | Reference |
| 2-Bromopyridine | Aqueous Ammonia | Cu2O | - | - | researchgate.net |
| Aryl Halides | Various Amines | CuI | DMSO | 40-90°C | nih.gov |
Multi-Step Synthesis Optimization and Scale-Up Considerations
For the synthesis of this compound, a potential route could involve the synthesis of 2-aminopyridine derivatives followed by further functionalization. google.com The development of one-pot, multi-component reactions is an attractive strategy for improving efficiency and reducing waste. google.com When scaling up, exothermic reactions, such as brominations, require careful temperature control. The use of robust and scalable purification methods, such as crystallization, is also crucial. A patent on the synthesis of substituted aminopyridines highlights the industrial importance of developing scalable processes.
Convergent versus Linear Synthetic Approaches
The construction of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. In the context of our target molecule, a plausible linear approach would commence with a readily available pyridine derivative, such as 2-aminopyridine. This would be followed by a stepwise introduction of the bromo, benzyloxy, and amino functionalities.
A potential linear sequence could be:
Bromination: Electrophilic bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine.
Diazotization and Hydroxylation: Conversion of the 2-amino group to a hydroxyl group to give 3-bromo-2-hydroxypyridine.
Benzylation: O-benzylation of the hydroxyl group to afford 2-benzyloxy-3-bromopyridine (B1283523).
Nitration: Regioselective nitration at the C-4 position.
Reduction: Reduction of the nitro group to the desired 4-amino group.
Convergent Synthesis: A convergent approach aims to mitigate the shortcomings of linear synthesis by preparing key fragments of the target molecule independently. nih.gov These fragments are then combined in the final stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of two key building blocks: a pre-functionalized pyridine ring and a benzyloxy-containing fragment.
One possible convergent route is the construction of a polysubstituted pyridine ring from acyclic precursors. Multicomponent reactions (MCRs) are powerful tools for the convergent synthesis of highly substituted pyridines. nih.govrsc.org For instance, a reaction involving an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound could theoretically assemble a pyridine ring bearing the required substitution pattern in a single step. However, achieving the specific 2,3,4-substitution pattern of the target molecule via a standard MCR can be challenging and may require the development of novel reaction protocols.
Another convergent strategy would be to synthesize a di-substituted pyridine, for example, 2-chloro-3-bromopyridine, and then introduce the benzyloxy and amino groups in separate, parallel steps before a final coupling reaction. However, the reactivity of the pyridine ring often dictates a more sequential approach even within what might be initially conceived as a convergent plan. A more practical "pseudo-convergent" approach could involve the late-stage introduction of one of the functional groups. For example, a pre-formed 2-benzyloxy-3-bromopyridine could be coupled with an amino group source in the final step. This approach is often more efficient than a purely linear synthesis as it introduces a key functional group at a late stage, maximizing the preservation of material.
Reaction Condition Optimization for Yield and Selectivity
The successful synthesis of this compound, regardless of the chosen strategy, is critically dependent on the optimization of reaction conditions to maximize yield and ensure the desired regioselectivity.
The introduction of the amino group at the C-4 position of a substituted pyridine is a key transformation. Nucleophilic aromatic substitution (SNAr) is a common method for this purpose. The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen and the nature of the other ring substituents. The C-2 and C-4 positions of the pyridine ring are activated towards nucleophilic attack, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com
For a substrate like 2-benzyloxy-3-bromo-4-chloropyridine, the chlorine at the 4-position would be the most susceptible to nucleophilic displacement by an amine. The optimization of such a reaction would involve screening various parameters, as illustrated in the hypothetical optimization table below, based on general principles of SNAr reactions on pyridines.
Table 1: Optimization of the Amination of a Hypothetical 4-Chloropyridine Precursor
| Entry | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aqueous Ammonia | K2CO3 | DMSO | 120 | 45 |
| 2 | Aqueous Ammonia | Cs2CO3 | DMSO | 120 | 55 |
| 3 | Aqueous Ammonia | Cs2CO3 | NMP | 120 | 62 |
| 4 | Aqueous Ammonia | Cs2CO3 | NMP | 150 | 75 |
| 5 | NaNH2 | - | Toluene (B28343) | 110 | 68 |
| 6 | Benzophenone imine/Pd-catalysis | NaOt-Bu | Toluene | 100 | 85 |
This table is a hypothetical representation based on general knowledge of SNAr and palladium-catalyzed amination reactions and does not represent experimentally verified data for the specific target compound.
The choice of solvent, base, and temperature can significantly impact the reaction's efficiency. researchgate.net Highly polar aprotic solvents like DMSO and NMP are often employed to facilitate SNAr reactions. The temperature is also a critical parameter, with higher temperatures generally favoring the reaction.
Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the formation of C-N bonds. nih.gov These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. The optimization of a palladium-catalyzed amination would involve the screening of different palladium precursors, ligands, bases, and solvents.
Table 2: Optimization of a Hypothetical Palladium-Catalyzed Amination
| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 60 |
| 2 | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 85 |
| 3 | Pd(OAc)2 | XPhos | NaOt-Bu | Toluene | 88 |
| 4 | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 75 |
| 5 | Pd(OAc)2 | RuPhos | NaOt-Bu | Dioxane | 92 |
This table is a hypothetical representation based on general knowledge of Buchwald-Hartwig amination reactions and does not represent experimentally verified data for the specific target compound.
The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it influences the stability and reactivity of the catalytic species. nih.gov Bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos are often effective for the amination of unactivated aryl halides.
Chemical Reactivity and Transformations of 2 Benzyloxy 3 Bromo Pyridin 4 Amine
Reactivity of the Bromo Substituent at Pyridine-3
The bromine atom attached to the pyridine (B92270) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
The bromo group at the C3 position of the pyridine core is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by forming new C-C bonds.
The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species, is a powerful method for this purpose. nih.govnih.gov For substrates similar to 2-Benzyloxy-3-bromo-pyridin-4-amine, such as other 3-bromopyridine (B30812) derivatives, the reaction proceeds efficiently. mdpi.com The reaction typically employs a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297), a base such as potassium carbonate or potassium phosphate, and a solvent system like aqueous 1,4-dioxane. mdpi.comresearchgate.net The presence of the amino group can influence the reaction, but successful couplings on unprotected ortho-bromoanilines and aminopyridines have been widely reported, demonstrating the robustness of this method. nih.govmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Reactions on Related Bromopyridine Scaffolds This table presents data from analogous systems to illustrate typical reaction parameters.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | mdpi.com |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 82% | mdpi.com |
| 2-Bromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 95% | nih.gov |
The Sonogashira coupling is another essential palladium-catalyzed reaction that allows for the direct connection of the C3 position to a terminal alkyne. organic-chemistry.org This reaction is critical for synthesizing alkynylpyridines, which are valuable precursors for various heterocyclic compounds, including azaindoles. scirp.org The standard Sonogashira protocol involves a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base like triethylamine (B128534), which often serves as the solvent as well. researchgate.netscirp.org Studies on 2-amino-3-bromopyridines show that this reaction proceeds in moderate to excellent yields with a range of terminal alkynes. scirp.orgresearchgate.net
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes This table shows results from the direct analogues, 2-amino-3-bromopyridines, highlighting the reaction's efficiency.
| Bromopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 95% | scirp.orgscirp.org |
| 2-Amino-3-bromo-5-methylpyridine | Ethynyltrimethylsilane | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 96% | scirp.orgscirp.org |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 85% | scirp.orgscirp.org |
Direct nucleophilic aromatic substitution (SNAr) of the bromine at the 3-position of the pyridine ring is generally challenging. Unlike the 2- and 4-positions, the 3-position is not electronically activated toward nucleophilic attack by the ring nitrogen. The presence of the electron-donating amino group at C4 further disfavors this pathway. While SNAr can occur on highly activated systems, such as 3-bromo-4-nitropyridine, the conditions are often harsh. clockss.org
A more contemporary and versatile approach for forming carbon-nitrogen bonds at this position is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction enables the coupling of aryl halides with a wide range of primary and secondary amines. This method has been successfully applied to unprotected 3-halo-2-aminopyridines using specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This reaction provides a general and efficient route to N3-substituted diaminopyridine structures, which would be inaccessible through classical SNAr methods. nih.gov
Reactivity of the Pyridine-4-amine Functionality
The primary amino group at the C4 position is a key nucleophilic center and can undergo a variety of chemical transformations.
The 4-amino group exhibits reactivity typical of an aromatic amine and can be readily derivatized. Acylation is a common transformation, typically achieved by reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, acetylation with acetic anhydride or acetyl chloride would yield the corresponding acetamide. This transformation is often used as a protecting group strategy or to modulate the electronic properties of the pyridine ring for subsequent reactions. mdpi.com
Alkylation of the amino group can also be achieved, though direct alkylation may sometimes lead to over-alkylation. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing alkyl substituents.
The primary amine can participate in condensation reactions with carbonyl compounds. For example, reaction with an aldehyde or ketone under dehydrating conditions typically forms an imine (Schiff base). In some cases, stable hemiaminal intermediates can be isolated. mdpi.comnih.gov
Furthermore, the amine is a crucial nucleophile in intramolecular cyclization reactions, a key strategy for constructing fused heterocyclic systems. A prominent example follows the Sonogashira coupling described in section 3.1.1. The resulting 3-alkynyl-4-aminopyridine intermediate can undergo intramolecular cyclization onto the alkyne, often promoted by a base or a transition metal catalyst, to form substituted 7-azaindole (B17877) frameworks. scirp.org This tandem Sonogashira coupling-cyclization sequence is a powerful tool in medicinal chemistry. scirp.org
Transformations Involving the Benzyloxy Ether Linkage
The benzyloxy group at the C2 position is a benzyl (B1604629) ether, which is most commonly employed as a protecting group for a hydroxyl functional group. The primary transformation involving this linkage is its cleavage to unmask the corresponding 2-hydroxypyridine (B17775) tautomer.
The most common and mild method for debenzylation is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). youtube.com The process is typically clean and high-yielding, producing the deprotected alcohol (in this case, the 2-pyridone tautomer) and toluene as a byproduct. organic-chemistry.orgyoutube.com However, care must be taken as other functional groups in the molecule, such as alkynes or nitro groups, could also be reduced under these conditions.
Alternative methods for benzyl ether cleavage exist for substrates that are incompatible with hydrogenation. These include the use of strong acids (e.g., HBr, BBr₃) or Lewis acids, though these conditions are harsh and may not be suitable for complex molecules. organic-chemistry.orgorganic-chemistry.org For certain activated benzyl ethers, such as a p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.orgnih.gov
Selective Cleavage of the Benzyl Ether
The benzyl ether in this compound serves as a protective group for the 2-hydroxy functionality. Its selective removal is a critical step in many synthetic pathways. Various methods are available for the cleavage of benzyl ethers, with the choice of reagent often depending on the tolerance of other functional groups within the molecule.
Common methods for debenzylation include catalytic hydrogenation, treatment with strong acids, or the use of Lewis acids. researchgate.net In the context of this compound, the presence of a bromine atom makes catalytic hydrogenation a potentially challenging approach due to the risk of concurrent hydrodebromination.
A milder and often more selective alternative is the use of Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). acs.org These reagents can effectively cleave the benzyl ether bond under conditions that are typically compatible with the bromo and amino substituents. The reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon.
| Reagent | Typical Conditions | Potential Outcome |
| BCl₃ or BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature | Selective cleavage to 3-bromo-4-amino-pyridin-2-ol |
| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Alcoholic solvent, room temperature | Potential for both debenzylation and debromination |
| Strong Acid (e.g., HBr, HI) | High temperature | Possible, but may lead to side reactions with other functional groups |
Potential Rearrangement Reactions (e.g., Wittig Rearrangement in Related Systems)
Rearrangement reactions can offer powerful strategies for skeletal transformations. The koreascience.krrsc.org-Wittig rearrangement, for instance, involves the rearrangement of an ether upon treatment with a strong base, typically an organolithium reagent, to form an alcohol. acs.org The mechanism is believed to proceed through a radical dissociation-recombination pathway within a solvent cage.
While there is no direct evidence in the literature for a Wittig rearrangement of this compound itself, the general mechanism can be considered in the context of related systems. koreascience.krrsc.org The reaction would necessitate the deprotonation of the benzylic methylene (B1212753) group, which is adjacent to the ether oxygen and the phenyl ring. The stability of the potential radical intermediates would play a crucial role in the feasibility of such a rearrangement.
It is important to note that the rsc.orgnih.gov-Wittig rearrangement is a competing and often favored process for allylic ethers. nih.gov However, given the saturated nature of the benzyl group in the title compound, a koreascience.krrsc.org-rearrangement would be the more plausible, albeit likely challenging, transformation. The presence of the electron-rich aminopyridine ring could also influence the stability of any radical intermediates formed.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the substituents on this compound significantly modulate this reactivity.
Positional Selectivity and Directing Effects of Existing Substituents
The directing effects of the existing substituents are paramount in determining the regiochemical outcome of any substitution reaction.
Amino Group (-NH₂): This is a powerful activating and ortho-, para-directing group. In this molecule, it strongly activates the 3- and 5-positions for electrophilic attack.
Benzyloxy Group (-OCH₂Ph): This is an activating, ortho-, para-directing group. It directs incoming electrophiles to the 3- and 5-positions.
Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. It would direct incoming electrophiles to the 2-, 4-, and 6-positions relative to itself.
For electrophilic aromatic substitution , the powerful activating effect of the amino group at C4 would likely dominate, directing an incoming electrophile to the C5 position, which is ortho to the amino group and para to the benzyloxy group. The C3 position is already substituted with a bromine atom.
For nucleophilic aromatic substitution , the pyridine ring is inherently more susceptible, particularly at the 2- and 4-positions. However, in this molecule, these positions are already occupied. Nucleophilic attack would likely require activation, for instance, by N-oxidation of the pyridine ring. In such a scenario, the bromo group at the 3-position could potentially be displaced by a strong nucleophile, although this is generally less facile than displacement at the 2- or 4-positions. researchgate.netacs.org The electronic nature of the substituents would again play a critical role, with the electron-withdrawing character of the adjacent benzyloxy group potentially facilitating such a substitution.
| Reaction Type | Predicted Major Product Position | Rationale |
| Electrophilic Aromatic Substitution | C5 | Strong directing effect of the C4-amino group. |
| Nucleophilic Aromatic Substitution | C3 (with activation) | Displacement of the bromo group, potentially facilitated by adjacent substituents. |
Influence of Reaction Medium on Reactivity Profiles
The reaction medium, including the choice of solvent and the presence of acids or bases, can have a profound impact on the reactivity of this compound.
The basicity of the 4-amino group and the pyridine nitrogen means that in acidic media, the molecule will exist in a protonated form. This protonation deactivates the ring towards electrophilic attack. Conversely, in nucleophilic substitution reactions, protonation of the ring nitrogen can further activate the ring towards attack.
The polarity of the solvent can influence reaction rates. For instance, polar aprotic solvents can enhance the rate of nucleophilic aromatic substitution by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. researchgate.net In the context of rearrangement reactions that may involve ionic or radical intermediates, the solvent's ability to stabilize these species can be critical to the reaction's success. Studies on related substituted pyridines have shown that solvent effects can be significant in determining reaction outcomes. rsc.org
An exploration into the derivatization of this compound reveals its potential as a versatile scaffold in synthetic organic chemistry. This compound features three distinct reactive sites: the bromine atom at the pyridine-3-position, the primary amine at the pyridine-4-position, and the benzyloxy group at the pyridine-2-position. Each of these sites offers unique opportunities for chemical modification, enabling the synthesis of a diverse library of analogs. This article details the synthetic strategies for modifying each of these positions, drawing upon established methodologies for similar heterocyclic systems.
Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 3 Bromo Pyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A comprehensive analysis utilizing 1H, 13C, 15N, and 2D NMR techniques would be essential for the complete regio- and stereochemical assignment of 2-Benzyloxy-3-bromo-pyridin-4-amine.
Comprehensive 1H, 13C, 15N, and 2D NMR Analysis for Regio- and Stereochemical Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyloxy group, and the amino group. Based on the analysis of related compounds like 2-amino-3-benzyloxypyridine, the aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The benzylic protons (O-CH₂) should present as a singlet around δ 5.0-5.5 ppm. The protons on the pyridine ring are expected to show characteristic coupling patterns. For instance, the proton at the C5 position would likely appear as a doublet, coupled to the proton at the C6 position, which in turn would also be a doublet. The amino protons (NH₂) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would show signals for each unique carbon atom. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 125-140 ppm). The benzylic carbon (O-CH₂) would likely appear around δ 70 ppm. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the bromine atom (C3) would be significantly shielded compared to an unsubstituted pyridine, while the carbons attached to the nitrogen and oxygen atoms (C2 and C4) would be deshielded.
¹⁵N NMR Spectroscopy: 15N NMR spectroscopy, although less common, would provide valuable information about the electronic environment of the two nitrogen atoms in the molecule. The pyridine nitrogen and the amino nitrogen would have distinct chemical shifts, which could be used to probe their hybridization and involvement in any potential hydrogen bonding.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the definitive assignment of all proton and carbon signals.
COSY: Would reveal the coupling relationships between adjacent protons, for example, between the H5 and H6 protons of the pyridine ring.
HSQC: Would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the connectivity of the benzyloxy group to the pyridine ring.
Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds):
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-5 | 6.5 - 6.8 (d) | 110 - 115 |
| Pyridine H-6 | 7.8 - 8.1 (d) | 150 - 155 |
| Benzyl -CH₂- | 5.2 - 5.5 (s) | 68 - 72 |
| Benzyl Ar-H | 7.2 - 7.5 (m) | 127 - 130 |
| Amino -NH₂ | 5.0 - 6.0 (br s) | - |
| Pyridine C-2 | - | 158 - 162 |
| Pyridine C-3 | - | 95 - 105 |
| Pyridine C-4 | - | 150 - 155 |
| Benzyl C-ipso | - | 135 - 138 |
| Benzyl C-ortho | - | 128 - 129 |
| Benzyl C-meta | - | 128 - 129 |
| Benzyl C-para | - | 127 - 128 |
Note: These are predicted values and may vary from experimental results.
Investigation of Conformational Dynamics via NMR
The benzyloxy group in this compound can exhibit restricted rotation around the C2-O bond, potentially leading to the existence of different conformers in solution. Variable temperature (VT) NMR spectroscopy would be a powerful technique to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it might be possible to observe the coalescence or sharpening of signals, which would allow for the determination of the energy barrier for the rotation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could also provide insights into the preferred conformation by revealing through-space proximities between the protons of the benzyloxy group and the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental formula of this compound. For the molecular formula C₁₂H₁₁BrN₂O, the expected monoisotopic mass is approximately 278.0055 u. HRMS analysis would be able to confirm this mass with a high degree of accuracy (typically to within 5 ppm), thus verifying the elemental composition. PubChem provides predicted collision cross-section data for various adducts of this compound, which can be useful in advanced mass spectrometry studies. uni.lu
Predicted HRMS Data for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.0128 |
| [M+Na]⁺ | 300.9947 |
Source: PubChem CID 127263630 uni.lu
Elucidation of Fragmentation Pathways and Structural Information from Tandem MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification and structural elucidation. For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. Common fragmentation pathways would include:
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the O-CH₂ bond, leading to the loss of a benzyl radical (•CH₂Ph) or a benzyl cation (⁺CH₂Ph), resulting in a fragment ion corresponding to the brominated aminopyridinol or its radical cation.
Loss of the benzyloxy group: Cleavage of the C-O bond could lead to the loss of a benzyloxy radical (•OCH₂Ph).
Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself could also occur, although this would likely require higher collision energies.
Loss of bromine: The C-Br bond could also cleave, leading to the loss of a bromine radical.
The analysis of these fragmentation pathways would provide definitive evidence for the presence and connectivity of the benzyloxy, bromo, and amino substituents on the pyridine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (pyridine ring) | 1550 - 1650 | Stretching |
| C=C (benzene ring) | 1450 - 1600 | Stretching |
| C-O (ether) | 1200 - 1300 | Asymmetric stretching |
| C-N (amine) | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
The presence of a strong, broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic group would be observed just below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine and benzene (B151609) rings would be seen in the 1450-1650 cm⁻¹ region. A strong band in the 1200-1300 cm⁻¹ range would be characteristic of the C-O ether linkage.
Identification of Characteristic Vibrational Modes of Functional Groups
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. For this compound, the expected vibrational frequencies can be assigned to the distinct functional groups present in its structure: the benzyloxy group, the brominated pyridine ring, and the amine group. While specific experimental data for this compound is not publicly available, the characteristic vibrational modes can be predicted based on established group frequencies.
The key functional groups and their anticipated vibrational modes are:
Amine (NH2) Group: The primary amine group will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3500-3300 cm-1 for the asymmetric and symmetric stretches, respectively. The N-H bending (scissoring) vibration is expected around 1650-1580 cm-1.
Benzyloxy Group: This group introduces several characteristic vibrations. The C-O-C asymmetric and symmetric stretching vibrations are expected in the 1260-1000 cm-1 region. The CH2 group will show stretching vibrations around 2950-2850 cm-1 and scissoring vibrations near 1470-1440 cm-1.
Pyridine Ring: The aromatic pyridine ring will display C-H stretching vibrations above 3000 cm-1. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm-1 region and are often complex. Ring breathing modes can also be observed at lower frequencies.
C-Br Bond: The carbon-bromine stretching vibration is typically found in the far-infrared region, usually between 600 and 500 cm-1.
A summary of these predicted vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Bending (Scissoring) | 1650 - 1580 | |
| Benzyloxy (C-O-C) | Asymmetric & Symmetric Stretch | 1260 - 1000 |
| Benzyloxy (CH₂) | Stretching | 2950 - 2850 |
| Bending (Scissoring) | 1470 - 1440 | |
| Pyridine Ring (C-H) | Stretching | > 3000 |
| Pyridine Ring (C=C/C=N) | Ring Stretching | 1600 - 1400 |
| Carbon-Bromine (C-Br) | Stretching | 600 - 500 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can hypothesize its likely solid-state architecture.
A successful single-crystal X-ray diffraction experiment would reveal:
Molecular Conformation: The dihedral angles defining the orientation of the benzyloxy group relative to the pyridine ring.
Bond Lengths and Angles: Precise measurements of all covalent bonds, which can provide insight into electronic effects such as resonance and inductive effects of the substituents. For instance, the C-N bond lengths in the pyridine ring and to the amine group, as well as the C-Br bond length, would be of significant interest.
Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be governed by hydrogen bonding involving the amine group (N-H···N or N-H···O interactions) and potentially π-π stacking interactions between the pyridine and benzene rings.
The expected planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the amine group and the benzyloxy oxygen could also be confirmed or refuted through crystallographic analysis.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is exclusively used for the analysis of chiral molecules. This compound itself is achiral and therefore would not exhibit a chiroptical response.
However, if a chiral center were introduced into a derivative of this compound, chiroptical spectroscopy would become an invaluable tool for its stereochemical characterization. For example, a chiral derivative could be synthesized by:
Introducing a chiral substituent on the amine or benzyloxy group.
Resolving a chiral atropisomer if rotation around a single bond is sufficiently hindered to allow for the isolation of stable enantiomers.
In such a hypothetical chiral derivative, CD spectroscopy would be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations or by comparison with structurally related chiral compounds.
Advanced Chromatographic and Analytical Techniques for Purity and Characterization
The purity and identity of this compound are critical for its use in any application. A combination of chromatographic and analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed.
| HPLC Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel | Separation based on hydrophobicity. |
| Mobile Phase | A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (B52724) or methanol | Elution of the compound and separation from impurities. |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's chromophore (e.g., ~254 nm) | Quantitation and detection of impurities. |
| Purity Assessment | Peak area percentage at a specific wavelength. | Determination of the percentage purity. |
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and molecular weight. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak ([M]+) would be expected, along with a prominent [M+2]+ peak due to the presence of the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum would confirm the connectivity of the protons. The 13C NMR spectrum would provide information on the number and electronic environment of the carbon atoms.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values calculated from the molecular formula (C12H11BrN2O) to support the compound's identity and purity.
| Technique | Information Provided |
| HPLC | Purity, presence of non-volatile impurities. |
| GC-MS | Molecular weight, fragmentation pattern, purity. |
| 1H NMR | Proton environment, connectivity, structural confirmation. |
| 13C NMR | Carbon skeleton, number of unique carbons. |
| Elemental Analysis | Elemental composition (C, H, N). |
Theoretical and Computational Chemistry Studies of 2 Benzyloxy 3 Bromo Pyridin 4 Amine
Electronic Structure and Molecular Orbital Analysis
This section would have delved into the electronic properties of 2-Benzyloxy-3-bromo-pyridin-4-amine, calculated using methods like Density Functional Theory (DFT). Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be presented. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A data table, like the hypothetical one below, would summarize the calculated electronic properties.
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |
Furthermore, visualizations of the HOMO and LUMO distributions on the molecular structure would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would identify the most stable three-dimensional arrangements of the molecule. By rotating the flexible bonds, such as the C-O bond of the benzyloxy group, a potential energy surface could be mapped. This would reveal the global minimum energy conformation and the energy barriers between different conformers.
A hypothetical energy landscape plot would illustrate the relative energies of different rotational isomers (rotamers), providing insight into the molecule's flexibility and the most likely shapes it adopts under various conditions.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
This part of the article would have focused on the computational investigation of chemical reactions involving this compound.
Transition State Characterization for Key Synthetic Steps
For a known synthetic route to this compound, quantum chemical calculations could identify the structure and energy of the transition states. Characterizing these high-energy intermediates is fundamental to understanding the reaction mechanism at a molecular level.
Prediction of Reaction Energetics and Kinetic Profiles
By calculating the energies of reactants, transition states, and products, a reaction energy profile could be constructed. This would provide quantitative data on activation energies and reaction enthalpies, allowing for the prediction of reaction rates and the feasibility of different reaction pathways.
Prediction and Validation of Spectroscopic Properties
Computational methods are powerful tools for predicting spectroscopic data, which can then be used to confirm the identity and structure of a synthesized compound. This section would have presented theoretically calculated spectra, such as:
NMR: Predicted ¹H and ¹³C chemical shifts.
IR: Calculated vibrational frequencies corresponding to specific bond stretches and bends.
UV-Vis: Predicted electronic transitions and maximum absorption wavelengths.
A comparison of these predicted spectra with experimental data, if available, would serve as a validation of the computational model.
Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors
If this compound were part of a series of compounds being investigated for a particular biological activity, a QSAR study could be performed. This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogues.
A hypothetical QSAR data table would look like this:
| Molecular Descriptor | Calculated Value (Hypothetical) | Correlation with Activity (Hypothetical) |
| LogP | 3.5 | Positive |
| Polar Surface Area | 65 Ų | Negative |
| Molar Refractivity | 85 cm³/mol | Positive |
Molecular Docking and Ligand-Protein Interaction Studies (Focused on Structural and Binding Modes, Not Biological Efficacy)
As of the latest available research, specific molecular docking and ligand-protein interaction studies focusing explicitly on This compound are not present in the published scientific literature. While computational studies, including molecular docking, are prevalent for various pyridine (B92270) derivatives, and even for structurally similar compounds, research detailing the binding modes, interaction patterns, and binding affinities of this particular compound with specific protein targets has not been reported.
The absence of such studies means that there is currently no data available to delineate the structural basis of its interaction with any biological macromolecules. Molecular docking simulations are crucial for predicting the preferred orientation of a ligand when bound to a target protein, identifying key amino acid residues involved in the interaction, and estimating the binding affinity. This information is fundamental in the field of computational drug design and medicinal chemistry for understanding structure-activity relationships and for the rational design of more potent and selective molecules.
For context, molecular docking studies on other substituted pyridine compounds have revealed diverse binding modes. For instance, research on various aminopyridine derivatives has shown interactions with a range of protein kinases, often involving hydrogen bonding between the pyridine nitrogen or amino groups and hinge region residues of the kinase domain. The nature and position of substituents on the pyridine ring, such as the benzyloxy and bromo groups in the case of the title compound, would be expected to significantly influence its binding orientation and affinity for any given protein target. The bulky benzyloxy group could engage in hydrophobic interactions within a binding pocket, while the bromine atom could participate in halogen bonding or other specific interactions.
However, without dedicated computational analysis for This compound , any discussion of its potential binding modes remains speculative. Future research involving in silico screening against various protein targets and subsequent molecular docking and molecular dynamics simulations would be necessary to elucidate its ligand-protein interactions at a molecular level.
Biological Activity of 2 Benzyloxy 3 Bromo Pyridin 4 Amine Scaffolds and Analogs: Mechanistic Insights and Target Interactions
In Vitro Enzyme Inhibition Studies (e.g., Mitogen-Activated Protein Kinase p38α, Leukotriene A-4 Hydrolase, based on related pyrimidine (B1678525) and pyridine (B92270) systems)
The aminopyridine scaffold is a key feature in numerous kinase inhibitors. Research into structurally similar compounds provides valuable insights into the potential enzyme inhibitory activities of 2-Benzyloxy-3-bromo-pyridin-4-amine.
A close positional isomer, 3-Benzyloxy-2-aminopyridine , has been identified as an inhibitor of mitogen-activated protein kinase p38α (MAPK14). nih.govresearchgate.net The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and stress, making it a significant target for anti-inflammatory drug discovery. nih.gov The inhibitory activity of aminopyridine N-oxides against p38α has been systematically studied, revealing that the N-oxide oxygen is crucial for potent and selective inhibition. nih.gov For instance, a series of aminopyridine N-oxides demonstrated significant inhibition of p38α and a reduction in LPS-induced TNFα production in human whole blood, with lead compounds showing oral efficacy in animal models of inflammation. nih.gov
Furthermore, aminopyridine derivatives have been investigated as inhibitors of Leukotriene A-4 (LTA-4) hydrolase . nih.gov This bifunctional zinc metalloenzyme is responsible for converting LTA4 into Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. mdpi.com Inhibition of LTA-4 hydrolase is a therapeutic strategy for inflammatory diseases. Studies have identified that compounds like bestatin (B1682670) and captopril (B1668294) can inhibit LTA-4 hydrolase, likely through chelation of the active site zinc ion. nih.govresearchgate.net This suggests that aminopyridine structures, if appropriately functionalized, could also interact with this class of metalloenzymes.
The table below summarizes the inhibitory activities of representative aminopyridine and related heterocyclic compounds against these enzymes.
| Compound/Scaffold | Target Enzyme | Activity/Potency | Reference |
| Aminopyridine N-oxides | p38α MAP Kinase | ED50 = 1-4.5 mg/kg (in vivo) | nih.gov |
| 3-Benzyloxy-2-aminopyridine | p38α MAP Kinase | Inhibitor | nih.govresearchgate.net |
| Bestatin | Leukotriene A-4 Hydrolase | Ki = 201 nM | nih.gov |
| Captopril | Leukotriene A-4 Hydrolase | Ki = 6.0 µM | researchgate.net |
| Imidazopyridines | Leukotriene A-4 Hydrolase | Identified as potent inhibitors | nih.gov |
Receptor Binding Profiling and Investigation of Ligand-Target Interactions in Model Systems
The investigation of how ligands bind to their targets is fundamental to understanding their mechanism of action. For aminopyridine-based kinase inhibitors, binding interactions are typically studied using techniques like X-ray crystallography and kinetic binding assays.
Surface plasmon resonance (SPR) has been used to directly measure the binding of small molecule inhibitors to p38 MAP kinase. nih.gov These studies reveal the association and dissociation rates, providing a detailed picture of the binding kinetics. For potent pyridinyl-imidazole inhibitors of p38, dissociation constants (Kd) in the low nanomolar range have been determined, which correlate well with their cellular activity. nih.gov
X-ray crystallography of p38 in complex with a pyridinyl-imidazole inhibitor shows the inhibitor binding within the ATP pocket. A key interaction involves a hydrogen bond between the pyridyl nitrogen of the inhibitor and the backbone amide nitrogen of methionine-109 in the kinase's hinge region. rcsb.org This interaction mimics the binding of the adenine (B156593) portion of ATP and is a critical anchor for many kinase inhibitors. The specificity of these inhibitors is often attributed to how their other substituents fit into adjacent hydrophobic pockets, displacing water molecules and forming additional favorable interactions. rcsb.orgacs.org
Cell-Based Assays for Mechanistic Understanding (e.g., Antiparasitic, Anticancer, Anti-Tuberculosis Activities in Cell Lines, focusing on Structure-Activity Relationships and Molecular Mechanisms of Action)
The therapeutic potential of the aminopyridine scaffold and its bioisosteres, such as pyrazolo[3,4-d]pyrimidines, has been demonstrated in a variety of cell-based assays.
Anticancer Activity: Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and the pyridine core, have shown significant anticancer activity by inhibiting various protein kinases crucial for tumor growth and survival. researchgate.netnih.govrjptonline.org These compounds have been evaluated against numerous cancer cell lines, demonstrating potent antiproliferative effects. For example, derivatives have shown potent activity against breast cancer (MDA-MB-468, T-47D), renal cancer (ACHN), and leukemia cell lines. researchgate.netrsc.org
Anti-Tuberculosis Activity: The search for new anti-tuberculosis agents is critical due to rising drug resistance. japsonline.com Nitrogen-containing heterocycles, including pyridines and purines, are a promising source of new drug candidates. mdpi.comnih.gov For instance, 9-benzylpurine derivatives have shown high inhibitory activity against Mycobacterium tuberculosis. nih.gov While direct data on benzyloxypyridines is sparse, the activity of the benzylpurine analogs suggests that the benzyloxy moiety, present in this compound, could be a favorable feature for antitubercular activity.
Antiparasitic Activity: Fused pyrimidine derivatives have also been explored for their antiparasitic properties. A study on pyrimido[1,2-a]benzimidazoles identified compounds with high activity and selectivity against Toxoplasma gondii and Leishmania major. mdpi.com This highlights the potential of related heterocyclic systems in targeting parasitic infections.
The table below presents findings from cell-based assays of related scaffolds.
| Scaffold | Activity Type | Cell Line(s) | Key Finding (IC50/MIC) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | MDA-MB-468 (Breast) | IC50 = 3.34 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | ACHN (Renal) | IC50 = 5.53 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | MCF-7 (Breast) | IC50 = 11 µM | researchgate.net |
| 9-Benzylpurine | Anti-Tuberculosis | M. tuberculosis | High inhibitory activity | nih.gov |
| Pyrimido[1,2-a]benzimidazole | Antiparasitic | T. gondii | IC50 = 2.8 µM | mdpi.com |
| Pyridine-indole derivative | Anti-Tuberculosis | M. tuberculosis H37Rv | MIC = 1.70 µM | nih.gov |
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For aminopyridine and related scaffolds, SAR has been extensively explored.
For aminopyridine-based kinase inhibitors , several key structural features influence activity:
Hinge-Binding Moiety: The 2-aminopyridine (B139424) group is a classic hinge-binder, forming critical hydrogen bonds with the kinase backbone. acs.orgnih.gov
Substituents on the Pyridine Ring: The nature and position of substituents are crucial. In a series of ALK2 inhibitors, substituting the 3-position phenol (B47542) with a 4-phenylpiperazine group greatly increased cellular potency. acs.org The presence of an N-oxide on the pyridine ring was found to be essential for the activity of certain p38 inhibitors. nih.gov
Solvent-Exposed Region: Modifications in the region of the molecule exposed to solvent can improve properties like solubility and cell permeability, which was a strategy employed to enhance the cellular activity of K02288, an ALK2 inhibitor. acs.org
In the context of pyrazolo[3,4-d]pyrimidine anticancer agents , SAR studies have revealed that:
The pyrazolo[3,4-d]pyrimidine core acts as a purine (B94841) bioisostere, effectively occupying the adenine-binding site of kinases. nih.govnih.gov
Substitutions at various positions on the heterocyclic core can modulate potency and selectivity against different kinases like EGFR, VEGFR-2, and CDK2. rjptonline.orgrsc.orgnih.gov For example, introducing an amide spacer and various terminal aromatic or heterocyclic moieties led to compounds with potent VEGFR-2 inhibitory activity. rsc.org
These studies underscore that the specific arrangement of substituents, such as the benzyloxy and bromo groups in this compound, would critically define its biological activity profile and target selectivity.
Understanding the molecular mechanism of a compound's action is vital for its development as a therapeutic agent. For the related scaffolds discussed, several mechanisms have been elucidated.
Kinase Inhibition and Downstream Signaling: The primary mechanism for the anticancer activity of many aminopyridine and pyrazolopyrimidine derivatives is the inhibition of protein kinases. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition: Compounds that inhibit VEGFR-2 can block angiogenesis, the formation of new blood vessels required for tumor growth. This leads to reduced cell migration, adhesion, and tube formation in endothelial cells (HUVEC). nih.gov
EGFR/ErbB2 Inhibition: Inhibition of these receptors, often overexpressed in cancers, blocks proliferation signals. nih.gov
Cell Cycle Arrest: Many kinase inhibitors induce cell cycle arrest at specific phases, such as G2/M or S phase, preventing cancer cells from dividing. rsc.orgnih.gov
Induction of Apoptosis: By disrupting critical survival signals, these compounds can trigger programmed cell death (apoptosis), often measured by the activation of caspases like caspase-3. rsc.org
Anti-tubercular Mechanisms: For anti-tubercular agents, mechanisms can include the inhibition of essential bacterial enzymes. For example, some benzimidazole-pyrazole hybrids, which share heterocyclic features, act by inhibiting DNA Gyrase and Topoisomerase IV, enzymes required for bacterial DNA replication. nih.gov
These established mechanisms for related compounds provide a strong foundation for investigating the potential modes of action of novel analogs like this compound.
Development of Chemical Probes and Affinity Reagents for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, often to identify protein targets or to validate their function. nih.govnih.gov The development of probes from a scaffold like this compound would be a logical step in elucidating its direct biological targets.
Common strategies for developing chemical probes include:
Affinity-Based Probes: This involves attaching a tag, such as biotin, to the small molecule. The tagged molecule (probe) is incubated with cell lysates, and any proteins that bind to it are "pulled down" using the tag (e.g., with streptavidin beads) and identified by mass spectrometry. nih.gov
Photoaffinity Labeling (PAL): A photoreactive group is incorporated into the probe. Upon exposure to UV light, the probe forms a permanent covalent bond with its binding partner, allowing for more robust identification of the target protein. nih.gov
Aminopyridine scaffolds have been successfully converted into fluorescent probes to study biological processes. nih.gov For a novel compound like this compound, a similar strategy could be employed. The bromo-substituent, for instance, could serve as a synthetic handle for attaching linkers and tags without significantly altering the core structure responsible for binding. Such probes would be invaluable tools for target deconvolution and for confirming the engagement of the compound with its putative targets within a cellular environment. nih.gov
Potential Applications of 2 Benzyloxy 3 Bromo Pyridin 4 Amine in Chemical Science and Allied Fields
Role as a Versatile Synthetic Intermediate in Advanced Organic Synthesis
The strategic placement of the bromo, amino, and benzyloxy groups on the pyridine (B92270) ring makes 2-Benzyloxy-3-bromo-pyridin-4-amine a highly valuable intermediate for the synthesis of complex heterocyclic structures. The bromine atom at the 3-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.
Two of the most powerful and widely used cross-coupling reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the bromine atom can be readily displaced to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. This reaction is known for its high functional group tolerance, allowing for the synthesis of complex biaryl and related structures which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.org This provides a direct method to introduce a diverse range of nitrogen-containing substituents at the 3-position of the pyridine ring by coupling with various primary or secondary amines. chemspider.comorganic-chemistry.org This is particularly useful for building molecules with specific biological activities, as the amino group is a key pharmacophore in many drug molecules.
Furthermore, the amino group at the 4-position can be a site for further derivatization, such as acylation or alkylation, to build more complex molecular architectures. The benzyloxy group at the 2-position, while sterically hindering, also influences the electronic properties of the pyridine ring and can be removed under specific conditions to yield the corresponding 2-pyridone derivative, adding another layer of synthetic versatility.
The following table outlines potential cross-coupling reactions utilizing this compound:
| Reaction Name | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl/Alkyl-2-benzyloxy-pyridin-4-amine |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | 3-(R¹R²N)-2-benzyloxy-pyridin-4-amine |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-2-benzyloxy-pyridin-4-amine |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl-2-benzyloxy-pyridin-4-amine |
Precursor for Functional Materials and Polymers
The unique combination of functional groups in this compound suggests its potential as a monomer or building block for the synthesis of functional materials and polymers. Aminopyridine derivatives are known to be useful in the creation of materials with interesting electronic, optical, and thermal properties. ppor.az
Through polymerization reactions, where the amino group or a derivative thereof acts as a reactive site, this compound could be incorporated into polymer backbones. The presence of the pyridine ring can impart desirable properties such as thermal stability, metal-coordinating ability, and specific electronic characteristics to the resulting polymer.
Furthermore, the bromo substituent offers a route to create conjugated polymers through repetitive cross-coupling reactions, such as Suzuki or Stille polymerization. These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzyloxy group can be used to tune the solubility and processing characteristics of the resulting polymers.
Application in Probe Development for Biochemical Research
Substituted pyridines are a core scaffold in the design of fluorescent probes for bioimaging and sensing applications. nih.gov The electron-rich nature of the aminopyridine system can give rise to interesting photophysical properties, such as fluorescence, which can be modulated by the local environment.
This compound could serve as a precursor for novel fluorescent probes. For instance, the bromo group can be replaced with a fluorophore or a recognition moiety for a specific biomolecule via cross-coupling reactions. The amino group can also be functionalized to attach targeting ligands or to fine-tune the photophysical properties of the probe. Recent research has shown that pyridine and pyrimidine (B1678525) derivatives can act as fluorescent probes for imaging lipid droplets within cells. nih.gov
The potential for this compound in probe development is summarized below:
| Potential Probe Feature | Synthetic Strategy | Target Application |
| Tunable Emission Wavelength | Suzuki coupling with various arylboronic acids | Multi-color imaging |
| Specific Biomolecule Targeting | Functionalization of the amino group with a targeting ligand | Cellular imaging of specific organelles or proteins |
| Environment-Sensing | Design of probes with environment-sensitive fluorophores | Sensing changes in pH, polarity, or ion concentration |
Contribution to Fundamental Understanding of Pyridine Reactivity and Heterocyclic Chemistry
The study of this compound and its reactions can provide valuable insights into the fundamental principles of pyridine reactivity and heterocyclic chemistry. The interplay of the electronic effects of the three different substituents—the electron-donating amino group, the electron-withdrawing bromine atom, and the sterically and electronically influential benzyloxy group—presents a complex and interesting case for studying reaction mechanisms and substituent effects. rsc.orgresearchgate.net
The benzyloxy group at the 2-position can exert a significant steric and electronic influence on the reactivity of the adjacent bromo substituent and the rest of the pyridine ring. nih.gov Research on the reaction rates and regioselectivity of this compound in various chemical transformations can help to quantify these effects and contribute to a more comprehensive understanding of the structure-reactivity relationships in polysubstituted pyridines. rsc.org This knowledge is crucial for the rational design of new synthetic methodologies and the prediction of the chemical behavior of other complex heterocyclic systems. nih.govlibretexts.org
Furthermore, this compound can be used as a starting material for the synthesis of novel fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. clockss.orgresearchgate.net The combination of the amino and bromo groups allows for a variety of cyclization strategies to build new rings onto the pyridine core.
Future Research Directions and Unexplored Avenues for 2 Benzyloxy 3 Bromo Pyridin 4 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry. For 2-Benzyloxy-3-bromo-pyridin-4-amine, future research could focus on developing more sustainable and efficient synthetic methods, moving beyond traditional multi-step batch processes.
Flow Chemistry: Continuous flow chemistry offers significant advantages over batch synthesis, including enhanced safety, better process control, and potential for higher yields and purity. youtube.com A future research direction would be to develop a continuous flow process for the synthesis of this compound and its derivatives. This could involve the sequential introduction of the benzyl (B1604629) ether, bromine, and amine functionalities in a modular flow setup. acs.org Such a system would allow for rapid optimization of reaction conditions and could be readily scaled for larger quantity production. youtube.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. youtube.com This methodology could be applied to the synthesis of this compound derivatives. For instance, photoredox-mediated C-H amination could be explored to introduce the amino group at the C4 position of a 2-benzyloxy-3-bromopyridine (B1283523) precursor. mst.edunih.gov Furthermore, the bromine atom at the C3 position could serve as a handle for photoredox-catalyzed cross-coupling reactions to introduce a wide range of functional groups, thus expanding the chemical diversity of the scaffold. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields and purity. | Modular synthesis, reaction optimization, scale-up production. youtube.comacs.orgresearchgate.net |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reactivity. | C-H amination, cross-coupling reactions, late-stage functionalization. youtube.commst.edunih.govnih.govnih.gov |
Exploration of Chiral Derivatives and Asymmetric Synthetic Approaches
The presence of a stereocenter can have a profound impact on the biological activity of a molecule. To date, this compound has been explored as an achiral molecule. A significant and unexplored avenue is the synthesis and investigation of its chiral derivatives.
Asymmetric Synthesis: Future research should focus on the development of asymmetric methods to introduce chirality. This could involve the use of chiral catalysts or auxiliaries in the synthetic route. For example, asymmetric amination of a suitable pyridine (B92270) precursor could lead to the enantioselective formation of the C4-amino stereocenter. The development of racemization-free coupling reagents could also be crucial in synthesizing chiral amide derivatives from the 4-amino group without loss of stereochemical integrity. youtube.comrsc.org
Chiral Resolution: In the absence of a direct asymmetric synthesis, chiral resolution of a racemic mixture of a derivative of this compound could be employed. wikipedia.org Techniques such as chiral chromatography or diastereomeric salt formation could be utilized to separate the enantiomers, allowing for the evaluation of their individual biological activities. nih.gov The development of efficient chiral resolution methods would be a valuable contribution to the study of this compound class.
In-Depth Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, several areas warrant in-depth mechanistic investigation.
Future studies could focus on elucidating the mechanisms of nucleophilic aromatic substitution (SNAr) reactions at the C4 position, particularly the influence of the benzyloxy and bromo substituents on the reaction rate and regioselectivity. nih.gov The reactivity of the C3-bromo substituent in various cross-coupling reactions should also be systematically investigated to understand the interplay between the electronic and steric effects of the adjacent amino and benzyloxy groups. Computational studies could be employed to model reaction pathways and transition states, providing valuable insights that complement experimental findings. nih.gov
Integration with High-Throughput Synthesis and Screening for Novel Chemical Space Exploration
High-throughput synthesis and screening (HTS) are powerful tools for accelerating the discovery of new bioactive molecules. youtube.com Applying these techniques to the this compound scaffold could rapidly expand its known chemical space and identify derivatives with interesting biological properties.
A focused library of derivatives could be synthesized by varying the substituents at the amino and bromo positions. For example, the amino group could be acylated or alkylated with a diverse set of building blocks, while the bromo group could be functionalized using a variety of cross-coupling reactions. rsc.org These libraries could then be screened against a panel of biological targets to identify "hit" compounds with desired activities. nih.govnih.gov The data generated from HTS campaigns can also provide valuable structure-activity relationship (SAR) information to guide further optimization efforts.
| High-Throughput Technology | Application to this compound | Potential Outcomes |
| High-Throughput Synthesis | Parallel synthesis of a library of derivatives with diverse functional groups. | Rapid exploration of chemical space, generation of novel compounds. youtube.comrsc.org |
| High-Throughput Screening | Screening of the synthesized library against various biological targets. | Identification of "hit" compounds with desired biological activity, establishment of structure-activity relationships. nih.govnih.gov |
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry and machine learning are increasingly being used to predict and understand chemical reactivity and selectivity. researchgate.netnih.govresearchgate.net These tools can be invaluable in guiding the future exploration of this compound.
Predictive Modeling of Reactivity: Quantum mechanical calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack on the pyridine ring, as well as the reactivity of the various functional groups. koreascience.kr This information can be used to design more efficient and selective synthetic routes. For example, computational models could predict the regioselectivity of further functionalization reactions, such as halogenation or nitration.
Machine Learning for Selectivity Prediction: As more experimental data becomes available for reactions involving substituted pyridines, machine learning models could be trained to predict the outcome of reactions with a high degree of accuracy. whiterose.ac.uk This would allow for the in silico screening of potential reaction conditions and substrates, saving significant time and resources in the laboratory. The development of predictive models for the regioselectivity of reactions on the this compound scaffold would be a significant step towards the rational design of new derivatives with tailored properties.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Benzyloxy-3-bromo-pyridin-4-amine, and how can reaction conditions be monitored?
- Methodological Answer : A common approach involves multi-step synthesis, starting with protecting group strategies. For example, the benzyloxy group can be introduced via nucleophilic substitution or condensation. In analogous pyridine derivatives, reactions like Schiff base formation (e.g., hydrazinopyridine with aldehydes in ethanol, catalyzed by acetic acid) are used, followed by cyclization . Monitoring via TLC (e.g., dichloromethane mobile phase) and NMR (tracking imine or amine proton signals at δ ~8–10 ppm) ensures reaction progress . Optimization includes adjusting solvent polarity (ethanol, dioxane) and catalyst loading (e.g., acetic acid or TsOH) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7–8 ppm for pyridine and benzyl groups), amine protons (δ ~5–6 ppm), and coupling patterns (e.g., J values for adjacent substituents) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
- FTIR : Detect N-H stretches (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodological Answer : Use vacuum filtration to isolate precipitates, followed by sequential washing with water and methanol to remove unreacted reagents . For stubborn impurities, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity. Monitor via TLC and compare Rf values against standards .
Q. What safety precautions are critical when handling brominated pyridine derivatives?
- Methodological Answer : Bromine-containing compounds require PPE (gloves, goggles, fume hood) due to toxicity and potential skin/eye irritation. Avoid exposure to moisture to prevent HBr release. Store in inert atmospheres (argon) at low temperatures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Analyze bond dissociation energies (BDEs) of C-Br vs. C-O bonds to prioritize reaction sites. Compare with experimental data (e.g., Pd-catalyzed coupling yields) to validate predictions .
Q. What crystallographic methods confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles. For pyridine derivatives, data-to-parameter ratios >15 and R factors <0.07 ensure accuracy. Hydrogen bonding (N-H⋯O/N) and π-π stacking (benzyl-pyridine interactions) are critical for packing analysis .
Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect synthetic yields?
- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) or intermediate trapping (e.g., isolating Schiff bases) clarify dominant pathways. For example, polar aprotic solvents (DMF) favor SN2 substitution at C-3 bromine, while protic solvents may promote elimination .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Q. Can the benzyloxy group be selectively removed without affecting the amine or bromine substituents?
- Methodological Answer : Hydrogenolysis (H2/Pd-C in ethanol) cleaves benzyl ethers but risks reducing bromine. Alternatively, BCl3 in DCM at -78°C selectively removes benzyloxy groups while preserving C-Br bonds. Monitor deprotection via IR loss of C-O (~1250 cm⁻¹) .
Q. How do substituent electronic effects influence the compound’s potential bioactivity?
- Methodological Answer :
Quantitative Structure-Activity Relationship (QSAR) models parameterize Hammett constants (σ) for the benzyloxy (electron-donating) and bromine (electron-withdrawing) groups. Correlate with in vitro assays (e.g., kinase inhibition) to predict pharmacophore contributions .
Notes for Methodological Rigor
- Cross-validate computational predictions with experimental data (e.g., DFT vs. XRD bond lengths) .
- Use pilot surveys or secondary data (e.g., NIST databases) to resolve reproducibility issues .
- Avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs) for structural or synthetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
